(3-Bromo-4-fluorophenyl)methanamine

Medicinal Chemistry IDO1 Inhibition Kinase Inhibition

(3-Bromo-4-fluorophenyl)methanamine (CAS 388072-39-7) is a halogenated aromatic primary amine with the molecular formula C₇H₇BrFN and a molecular weight of 204.04 g/mol. The compound is characterized by a bromine substituent at the 3-position and a fluorine substituent at the 4-position on the phenyl ring.

Molecular Formula C7H7BrFN
Molecular Weight 204.04 g/mol
CAS No. 388072-39-7
Cat. No. B1333402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-4-fluorophenyl)methanamine
CAS388072-39-7
Molecular FormulaC7H7BrFN
Molecular Weight204.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)Br)F
InChIInChI=1S/C7H7BrFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2
InChIKeyWIRTWOIWFFCEPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromo-4-fluorophenyl)methanamine CAS 388072-39-7: Procurement Specifications and Chemical Identity


(3-Bromo-4-fluorophenyl)methanamine (CAS 388072-39-7) is a halogenated aromatic primary amine with the molecular formula C₇H₇BrFN and a molecular weight of 204.04 g/mol . The compound is characterized by a bromine substituent at the 3-position and a fluorine substituent at the 4-position on the phenyl ring . Key physicochemical properties include a predicted boiling point of 250.5 ± 25.0 °C, a predicted density of 1.571 ± 0.06 g/cm³, and a predicted pKa of 8.72 ± 0.10 . Standard commercial specifications typically require a minimum purity of 97% , with recommended storage conditions at 2–8 °C with protection from light .

Why Generic Substitution Fails for (3-Bromo-4-fluorophenyl)methanamine CAS 388072-39-7: Structure-Activity and Reactivity Constraints


The specific 3-bromo-4-fluoro substitution pattern on the phenyl ring of (3-bromo-4-fluorophenyl)methanamine is not arbitrary; it critically determines both its downstream biological activity and its synthetic utility. In medicinal chemistry, the 3-bromo-4-fluorophenyl fragment is a validated pharmacophore present in numerous high-potency inhibitors . Altering the halogen positions—for instance, using a 2-bromo-4-fluoro or 3-chloro-4-fluoro regioisomer—can abolish target binding affinity due to changes in steric and electronic complementarity with enzyme active sites [1]. In synthetic chemistry, the presence of both bromine and fluorine enables orthogonal reactivity : the bromine serves as a handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine modulates the electron density of the aromatic ring, affecting reaction rates and regioselectivity. Substitution with a simpler benzylamine lacking this halogen pattern, or with a differently substituted analog, would preclude access to the specific molecular frameworks and biological activities derived from the 3-bromo-4-fluoro architecture. The following evidence establishes where this compound delivers quantifiable differentiation relative to alternatives.

Quantitative Differentiation Evidence for (3-Bromo-4-fluorophenyl)methanamine CAS 388072-39-7: Head-to-Head and Cross-Study Comparisons


Validated Pharmacophore: High-Potency Inhibitor Derivatization from the 3-Bromo-4-fluorophenyl Fragment

The 3-bromo-4-fluorophenyl moiety, directly derived from (3-bromo-4-fluorophenyl)methanamine, is a critical structural component in multiple classes of high-potency enzyme and receptor inhibitors. Compounds containing this exact substitution pattern demonstrate nanomolar to sub-nanomolar potency against therapeutic targets [1]. In contrast, regioisomeric substitution patterns or alternative halogen combinations frequently result in significantly reduced or abolished activity [2].

Medicinal Chemistry IDO1 Inhibition Kinase Inhibition CB1 Antagonism

Reactivity Advantage: Orthogonal Synthetic Handles for Sequential Cross-Coupling

The 3-bromo-4-fluoro substitution pattern enables chemoselective, sequential cross-coupling reactions that are not feasible with non-brominated or non-fluorinated benzylamine analogs . The bromine atom acts as the primary site for Pd-catalyzed C–C bond formation (e.g., Suzuki coupling) due to its lower bond dissociation energy compared to C–F [1]. The C–F bond remains intact under standard Suzuki conditions, preserving a second functionalization site for subsequent reactions such as nucleophilic aromatic substitution (SNAr) or directed ortho-metalation .

Organic Synthesis Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Regioselective Functionalization

Procurement Specification Advantage: Documented Purity and Analytical Traceability

Commercially available (3-bromo-4-fluorophenyl)methanamine is supplied with a standard purity specification of 97% and is accompanied by batch-specific analytical data, including NMR, HPLC, and GC traceability . This level of documented quality control is not uniformly available for all regioisomeric or alternative halogenated benzylamines, which may be offered at lower purity (e.g., 95%) without comprehensive analytical certification .

Quality Control Analytical Chemistry Procurement HPLC NMR

Physicochemical Stability: Defined pKa Informs Formulation and Salt Selection

The predicted pKa of 8.72 ± 0.10 for (3-bromo-4-fluorophenyl)methanamine provides a quantitative basis for predicting its ionization state and solubility under physiological and formulation-relevant pH conditions. This value is distinct from that of the more basic unsubstituted benzylamine (pKa ~9.34) [1], a difference attributable to the electron-withdrawing effects of the bromine and fluorine substituents.

Preformulation Salt Selection Physicochemical Properties Drug Development

Thermodynamic Stability: C–F Bond Resilience Under Reductive Conditions

Fluorinated aromatics, including (3-bromo-4-fluorophenyl)methanamine, exhibit superior thermodynamic stability toward reductive dehalogenation compared to their chloro- and bromo-substituted counterparts [1]. The high C–F bond dissociation energy renders the fluorine substituent resistant to hydrogenolysis under conditions that would cleave C–Cl or C–Br bonds. This stability is critical during catalytic hydrogenation steps (e.g., nitrile reduction to the amine) and in downstream reactions using reducing agents [2].

Process Chemistry Catalytic Hydrogenation Reductive Amination Stability

Salt Form Availability: Hydrochloride Option Enhances Handling and Stability

(3-Bromo-4-fluorophenyl)methanamine is commercially available both as the free base (CAS 388072-39-7) and as the hydrochloride salt (CAS 202865-68-7) [1]. The hydrochloride salt offers a defined melting point of 214–218 °C , enabling confident identity verification and providing a crystalline, non-hygroscopic solid form that is easier to weigh and handle than the free base, which is typically a light yellow to yellow oil at room temperature .

Salt Selection Solid Form Stability Procurement

Optimal Research and Industrial Application Scenarios for (3-Bromo-4-fluorophenyl)methanamine CAS 388072-39-7 Based on Quantitative Evidence


Synthesis of High-Potency IDO1 Inhibitors for Immuno-Oncology Research

The 3-bromo-4-fluorophenyl fragment is a critical component of potent indoleamine 2,3-dioxygenase (IDO1) inhibitors such as IDO-IN-1 (IC₅₀ = 59 nM) . (3-Bromo-4-fluorophenyl)methanamine serves as the direct synthetic precursor for introducing this validated pharmacophore via amide bond formation or nucleophilic substitution. Alternative benzylamine building blocks lacking the 3-bromo-4-fluoro substitution pattern fail to achieve comparable nanomolar potency in IDO1 enzymatic assays , making procurement of this specific compound essential for programs targeting the kynurenine pathway in cancer immunotherapy.

Construction of Complex Molecular Scaffolds via Sequential Cross-Coupling Strategies

The orthogonal reactivity of the C–Br and C–F bonds enables chemoselective, sequential functionalization of the phenyl ring . This capability is particularly valuable in medicinal chemistry programs requiring the rapid generation of structurally diverse analog libraries from a common intermediate. The C–Br bond undergoes Pd-catalyzed Suzuki-Miyaura coupling to install aryl or heteroaryl groups, while the C–F bond remains intact for subsequent SNAr reactions with amines or alkoxides. This dual reactivity, supported by the differential bond strengths of C–Br versus C–F [1], provides a quantifiable synthetic efficiency advantage over mono-halogenated or non-fluorinated benzylamine alternatives, which would require additional protection/deprotection steps to achieve the same level of structural complexity.

Development of Aurora Kinase and CB1 Receptor Antagonists

Derivatives incorporating the 3-bromo-4-fluorophenyl motif have demonstrated potent activity against Aurora A kinase (IC₅₀ = 0.61–1.06 μM in SW620 and NCI-H1975 cancer cells, representing a 3- to 6-fold improvement over reference compounds) [2] and the CB1 receptor (IC₅₀ = 0.700 nM) [3]. (3-Bromo-4-fluorophenyl)methanamine provides the foundational primary amine handle for synthesizing the N-(3-bromo-4-fluorophenyl) or N-(3-bromo-4-fluorobenzyl) linkages present in these inhibitor classes. The documented potency advantage over non-optimized structural analogs justifies the selection of this specific halogenated benzylamine for structure-activity relationship (SAR) studies and lead optimization campaigns in oncology and neurology.

Pharmaceutical Process Chemistry Requiring Robust Intermediate Stability

The high thermodynamic stability of the C–F bond under reductive conditions [1] makes (3-bromo-4-fluorophenyl)methanamine a preferred intermediate in multi-step pharmaceutical syntheses involving catalytic hydrogenation or reductive amination. Unlike chloro- or bromo-substituted analogs where unwanted dehalogenation can generate impurities and reduce yield, the fluorine substituent remains intact. This stability simplifies process development, reduces the need for re-optimization of hydrogenation parameters, and mitigates the risk of forming genotoxic dehalogenated byproducts. Additionally, the availability of a well-characterized hydrochloride salt with a defined melting point (214–218 °C) supports robust quality control and accurate gravimetric dispensing in GMP manufacturing environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Bromo-4-fluorophenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.